Dinoprost

Vue d'ensemble

Description

. Les prostaglandines sont des composés lipidiques qui ont des effets de type hormonal dans tout l'organisme. Le Dinoprost joue un rôle significatif dans le système reproducteur féminin, en particulier en stimulant les contractions utérines et la maturation cervicale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Dinoprost peut être synthétisé à partir de l'acide arachidonique, un acide gras polyinsaturé. La synthèse implique plusieurs étapes, y compris la formation d'un intermédiaire de prostaglandine par des réactions de cyclisation et d'oxydation. Les étapes clés incluent :

Cyclisation : L'acide arachidonique subit une cyclisation pour former un intermédiaire de prostaglandine.

Oxydation : L'intermédiaire est ensuite oxydé pour former le this compound.

Méthodes de production industrielle

La production industrielle du this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques avancées telles que la chromatographie pour la purification.

Analyse Des Réactions Chimiques

Metabolic Reactions

Dinoprost undergoes enzymatic dehydrogenation as its primary metabolic pathway. This reaction occurs predominantly in the maternal lungs and liver, leading to the formation of oxidative metabolites . The process involves the removal of hydrogen atoms, which modifies the hydroxyl groups in the prostaglandin structure. While specific enzyme names (e.g., 15-hydroxyprostaglandin dehydrogenase) are not explicitly detailed in the provided sources, the metabolic clearance aligns with typical prostaglandin catabolism .

Key metabolic features :

Mass Spectrometry Fragmentation

Analytical studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have characterized this compound’s fragmentation patterns under electrospray ionization (ESI) conditions. The following MRM (multiple reaction monitoring) transitions were observed :

| Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (V) |

|---|---|---|

| 357.3 ([M−H]⁻) | 313.3, 197.25, 295.4, 251.3 | 19–23 |

These transitions correspond to the loss of functional groups such as carboxyl (–COOH) and hydroxyl (–OH) moieties. The dominant product ion at m/z 313.3 results from the neutral loss of CO₂ (44 Da) .

Stability and Degradation

This compound tromethamine (the trometamol salt form) exhibits hygroscopicity , readily absorbing moisture from the environment . While specific degradation products are not listed in the sources, hydrolysis of the ester or carboxyl groups under acidic/basic conditions is plausible.

Physicochemical stability :

-

Solubility : Freely soluble in water (≥200 mg/mL at room temperature) .

-

Melting point : Not explicitly reported, but this compound tromethamine forms a crystalline powder .

Analytical Method Validation

A validated LC-MS/MS method for this compound quantification demonstrated the following performance :

| Parameter | Value (Concentration: 0.1–10 µg/mL) |

|---|---|

| Intraday precision | 1.4–5.0% |

| Intraday accuracy | -4.5% to +4.3% |

| Interday precision | 0.7–4.7% |

| Interday accuracy | -3.8% to +5.0% |

The method’s coefficient of determination (R²) exceeded 0.9980 , ensuring reliability across biological matrices .

Comparative Reactivity with Related Prostaglandins

This compound’s structure includes two hydroxyl groups and one carboxyl group, making it more polar than analogs like carboprost (a methylated derivative). This polarity influences its metabolic stability and interaction with prostaglandin receptors .

Applications De Recherche Scientifique

Introduction to Dinoprost

This compound, a synthetic prostaglandin E2 analog, is primarily used in obstetrics and gynecology for labor induction and cervical ripening. It plays a crucial role in managing various reproductive health conditions, including preterm labor, post-term pregnancy, and medical abortion. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Labor Induction

Overview : this compound is widely utilized for inducing labor in pregnant women, especially in cases of preterm rupture of membranes or post-term pregnancies.

Efficacy : Studies indicate that this compound is effective in achieving vaginal delivery compared to other agents like misoprostol. For instance, one study showed that vaginal dinoprostone resulted in a higher rate of vaginal delivery within 48 hours compared to a double-balloon catheter group (90.11% vs. 75.38%) .

Data Table: Comparison of Labor Induction Agents

| Agent | Vaginal Delivery Rate | Cesarean Section Rate | Oxytocin Augmentation Required |

|---|---|---|---|

| Dinoprostone | 90.11% | 9.89% | 17.03% |

| Double-Balloon | 75.38% | 24.62% | 80.90% |

Cervical Ripening

Mechanism : this compound acts by softening the cervix and promoting uterine contractions, which are essential for cervical ripening before labor.

Clinical Findings : A study involving 216 patients demonstrated that a single application of dinoprostone was sufficient for cervical ripening in 88.9% of cases . The use of this compound has been associated with fewer complications such as chorioamnionitis when compared to mechanical methods .

Medical Abortion

Usage : this compound is also employed in medical abortion protocols, often in conjunction with other medications like mifepristone.

Case Studies : Research indicates that this compound can effectively facilitate uterine contractions necessary for expelling the fetus during medical abortion procedures .

Treatment of Intrauterine Infection

Application : In cases of intrauterine infections, this compound has been shown to enhance treatment outcomes when used alongside antibiotics.

Effectiveness : A clinical study highlighted that this compound administration improved the success rates of treating intrauterine infections significantly .

Case Study 1: Comparison with Misoprostol

A comparative study involving 904 patients found that vaginal dinoprostone was more effective than misoprostol for labor induction, particularly in achieving vaginal deliveries without significant adverse effects .

Case Study 2: Single vs. Double Application

In a retrospective observational study, the outcomes of single versus double application of dinoprostone were analyzed. Results showed that while double application led to spontaneous delivery in 58.4% of cases, it was associated with poorer neonatal outcomes compared to a single application .

Mécanisme D'action

Dinoprost exerts its effects by binding to prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to various physiological responses. In the uterus, this compound stimulates myometrial contractions by increasing intracellular calcium levels . It also promotes cervical ripening by remodeling the extracellular matrix and increasing water content .

Comparaison Avec Des Composés Similaires

Composés similaires

Dinoprostone (Prostaglandine E2) : Une autre prostaglandine naturelle utilisée pour induire le travail et gérer les hémorragies post-partum.

Misoprostol : Un analogue synthétique de la prostaglandine E1 utilisé à des fins similaires, mais avec des profils pharmacologiques différents.

Unicité du Dinoprost

Le this compound est unique dans son action spécifique sur le myomètre et sa capacité à induire de fortes contractions utérines. Contrairement au Dinoprostone, qui a également des effets de maturation cervicale, le this compound est plus puissant pour induire le travail . Le Misoprostol, en revanche, a un éventail d'applications plus large, mais peut provoquer plus d'effets secondaires .

Activité Biologique

Dinoprost, also known as this compound tromethamine, is a naturally occurring prostaglandin F2α that plays a significant role in various biological processes, particularly in reproductive health. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.

This compound primarily acts on the myometrium, stimulating contractions similar to those observed during labor. Its mechanism involves:

- Prostaglandin Receptor Agonism : this compound binds to prostaglandin receptors (specifically the FP receptor) in the uterus, leading to increased myometrial contractions and cervical dilation. This is crucial for inducing labor or facilitating abortion in medical settings .

- Inhibition of Steroidogenesis : It inhibits the production of steroids by the corpus luteum, which is essential for maintaining pregnancy .

Clinical Applications

This compound is predominantly used in obstetrics and gynecology for:

- Induction of Labor : It is effective in inducing labor in cases where medical intervention is necessary.

- Abortion : It is utilized for medical abortions during the second trimester and in cases of incomplete abortion .

Comparative Studies

A variety of studies have compared this compound with other agents like Misoprostol for labor induction:

- Effectiveness : A study showed that this compound resulted in a higher rate of vaginal deliveries within 48 hours compared to Misoprostol (90.11% vs. 75.38%, P < 0.0002) and significantly fewer cesarean sections (9.89% vs. 24.62%, P < 0.0002) .

| Study Group | Vaginal Delivery Rate (%) | Cesarean Section Rate (%) |

|---|---|---|

| This compound | 90.11 | 9.89 |

| Misoprostol | 82 | 24.62 |

- Safety Profile : The incidence of chorioamnionitis was notably lower in the this compound group compared to the double-balloon catheter group (0 vs. 12 cases, P = 0.0005) .

Case Studies

In a retrospective study involving 904 patients, this compound demonstrated superior outcomes in terms of delivery rates compared to Misoprostol, with a vaginal delivery rate of 89% versus 82% for Misoprostol (P = 0.016) .

Biological Effects Beyond Reproductive Health

This compound has also been studied for its effects on animal reproduction:

Propriétés

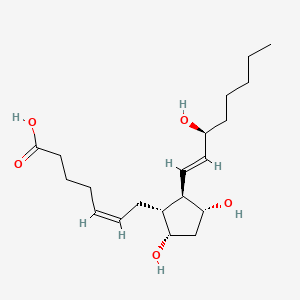

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-YNNPMVKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Record name | dinoprost | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dinoprost | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022946 | |

| Record name | Dinoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN WATER 200 MG/ML /DINOPROST TROMETHAMINE/, FREELY SOL IN METHANOL, ABSOLUTE ETHANOL; FREELY SOL IN ETHYL ACETATE, CHLOROFORM; SLIGHTLY SOL IN WATER | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

...THERE IS NO SINGLE PROSTAGLANDIN RECEPTOR. ... IT IS POSSIBLE TO DEMONSTRATE CALCIUM DEPENDENCE OF DIVERSE RESPONSES TO PROSTAGLANDINS & TO OBSERVE ALTERED CALCIUM FLUXES. ...PROSTAGLANDINS MAY EITHER STIMULATE OR INHIBIT ACCUM OF CYCLIC AMP. /PROSTAGLANDINS/, RESPONSES TO PROSTAGLANDIN F2ALPHA SHOW SPECIES VARIATION, BUT VASODILATATION HAS BEEN OBSERVED FOLLOWING INJECTION INTO HUMAN BRACHIAL ARTERY OF PGF2ALPHA... SUPERFICIAL VEINS OF HAND ARE CONTRACTED BY PFG2ALPHA..., PROMPT SUBSIDENCE OF PROGESTERONE OUTPUT & REGRESSION OF CORPUS LUTEUM FOLLOWS PARENTERAL INJECTION OF PROSTAGLANDIN F2ALPHA... THIS EFFECT INTERRUPTS EARLY PREGNANCY, WHICH IS DEPENDENT ON LUTEAL RATHER THAN PLACENTAL PROGESTERONE., OXYTOCIN & PROSTAGLANDINS AFFECT UTERINE SMOOTH MUSCLES BY DIFFERENT MECHANISMS, & THEIR EFFECTS ARE ADDITIVE. POSSIBLE ADVANTAGES OF THEIR COMBINED USE ARE BEING EXPLORED. /PROSTAGLANDINS/ | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NATURAL FORM, CRYSTALS | |

CAS No. |

551-11-1, 23518-25-4 | |

| Record name | Prostaglandin F2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,9α,11α,13E,15S)-(±)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23518-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoprost [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Prostaglandin F2-alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023518254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dinoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7IN85G1HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25-35 °C | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of dinoprost, and how does it exert its effects?

A1: this compound primarily targets the prostaglandin F2α receptor (FP receptor) [, , ]. Upon binding to the FP receptor, this compound initiates a cascade of intracellular signaling events, including the release of arachidonic acid and the activation of protein kinase C []. These downstream effects ultimately lead to luteolysis, the regression of the corpus luteum, a crucial event in the estrous cycle [, , , ].

Q2: How does the direct injection of this compound into the corpus luteum compare to intramuscular administration in terms of its effects on luteal function?

A2: Research suggests that direct injection of this compound into the corpus luteum can induce luteolysis at lower doses than those required for intramuscular administration []. This method also leads to a more rapid decline in progesterone levels and increased blood flow to the corpus luteum [].

Q3: How does this compound impact steroidogenesis within the corpus luteum?

A3: this compound, at a dosage of 2.5mg injected directly into the corpus luteum, effectively initiates the luteolytic cascade. This is evidenced by a decrease in the mRNA levels of steroidogenic acute regulatory protein (STAR), a key protein involved in steroidogenesis, alongside an increase in the mRNA levels of receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3), indicators of necroptosis [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C20H32O5 and a molecular weight of 352.47 g/mol [].

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research does not delve into detailed spectroscopic data, this compound, like other prostaglandins, can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [].

Q6: What are the primary applications of this compound in veterinary medicine?

A6: this compound is widely used for estrus synchronization, induction of abortion, and treatment of reproductive disorders in various species, including cows, sows, ewes, and mares [, , , , , , , ].

Q7: How effective is this compound in inducing abortion in swine?

A7: Studies indicate that the efficacy of this compound in inducing abortion in swine varies depending on the dosage and treatment regimen []. While a single dose of 20mg this compound tromethamine resulted in a 36.4% abortion rate, a two-dose regimen (10mg followed by another 10mg after 12 hours) achieved a 100% abortion rate [].

Q8: What factors can affect the efficacy of this compound in inducing luteolysis?

A8: Research highlights that the stage of the estrous cycle significantly impacts this compound's efficacy [, ]. For instance, corpora lutea in pigs were found to be refractory to both this compound and cloprostenol sodium at day 7 of the estrous cycle []. Additionally, higher progesterone levels at the time of this compound administration are associated with a greater likelihood of complete luteolysis [].

Q9: Is there evidence to suggest this compound can be used to treat conditions beyond reproductive issues in animals?

A9: While primarily known for its reproductive applications, research suggests potential for this compound in other areas. One study found that this compound, when administered before reperfusion in a rat model of ovarian ischemia-reperfusion injury, displayed protective effects. It achieved this by reducing cyclooxygenase-2 (COX-2) expression and decreasing hemorrhage in ovarian tissue, suggesting potential therapeutic applications in mitigating such injuries [].

Q10: How is this compound metabolized in the body?

A10: this compound is rapidly metabolized, primarily in the lungs, to form its primary metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM) [, ].

Q11: Does the route of administration (intramuscular vs. intravulvosubmucous) affect the absorption and distribution of this compound?

A11: Contrary to the hypothesis that intravulvosubmucous (IVSM) administration might allow this compound to bypass the lungs, studies found no significant difference in serum concentrations of this compound or PGFM following IVSM and intramuscular (IM) injections []. This suggests that this compound, regardless of the administration route, reaches the systemic circulation before reaching the ovaries [].

Q12: What are the potential adverse effects associated with this compound administration?

A13: this compound administration can lead to various side effects, including increased sweating, diarrhea, colic, and transient increases in heart and respiratory rates in some animals []. Intramuscular injections can also cause localized tissue damage, potentially impacting meat quality in cattle [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.